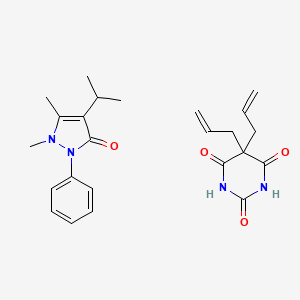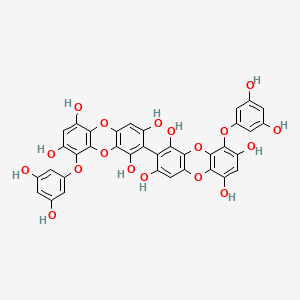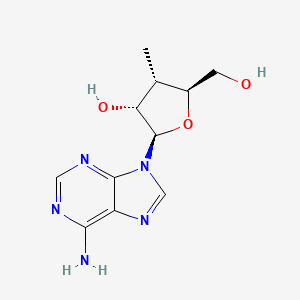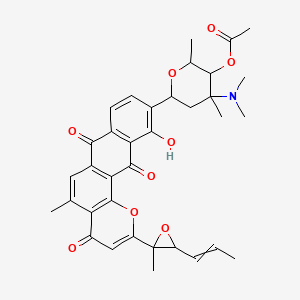
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is a pharmaceutical compound that combines the properties of two active ingredients: allobarbital and propyphenazone. Allobarbital is a barbiturate derivative known for its sedative and anticonvulsant properties, while propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. This combination is used to enhance the therapeutic effects of both components, providing relief from pain, fever, and anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allobarbital involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by the addition of allyl bromide to form the final product. Propyphenazone is synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and alkylation with isopropyl bromide.
Industrial Production Methods
Industrial production of allobarbital mixture with propyphenazone involves the large-scale synthesis of both components, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The mixture is then formulated into various dosage forms, such as tablets or liquid preparations, for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Allobarbital and propyphenazone undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective reduced forms.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of allobarbital can lead to the formation of barbituric acid derivatives, while propyphenazone oxidation can produce various ketones and alcohols.
Reduction: Reduction of allobarbital can yield dihydroallobarbital, and propyphenazone reduction can result in the formation of secondary amines.
Substitution: Substitution reactions can produce halogenated derivatives of both compounds.
Scientific Research Applications
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of barbiturate and NSAID reactions.
Biology: Employed in research on the effects of sedatives and analgesics on biological systems.
Medicine: Investigated for its potential use in treating conditions such as epilepsy, chronic pain, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Allobarbital
Allobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and sedation. It also has anticonvulsant properties by stabilizing neuronal membranes and reducing excitability.
Propyphenazone
Propyphenazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. Propyphenazone also has mild central nervous system depressant effects.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Aminophenazone: A related NSAID with similar analgesic and antipyretic effects.
Paracetamol: An analgesic and antipyretic drug often compared with propyphenazone.
Uniqueness
The combination of allobarbital and propyphenazone is unique due to its dual action, providing both sedative and analgesic effects. This makes it particularly useful in treating conditions that require both pain relief and sedation, such as severe headaches, migraines, and certain types of neuralgia.
Properties
CAS No. |
34356-64-4 |
|---|---|
Molecular Formula |
C24H30N4O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C10H12N2O3/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-10H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
InChI Key |
IGRYLJCVPLWLLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Key on ui other cas no. |
34356-64-4 |
Synonyms |
Pabialgin P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)








![[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate](/img/structure/B1229299.png)
